molecular formula C13H15NO4S B4281307 3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid CAS No. 105441-21-2

3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid

Cat. No.: B4281307
CAS No.: 105441-21-2
M. Wt: 281.33 g/mol
InChI Key: DFOHOUOHNYPTFV-UHFFFAOYSA-N
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Description

3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(221)hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the thienyl and amino groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid stands out due to its unique combination of a thienyl group and a bicyclic heptene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2-oxothiolan-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-11(14-8-3-4-19-13(8)18)9-6-1-2-7(5-6)10(9)12(16)17/h1-2,6-10H,3-5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOHOUOHNYPTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909538
Record name 3-{Hydroxy[(2-oxothiolan-3-yl)imino]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105441-21-2
Record name Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(((2-oxotetrahydro-3-thienyl)amino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105441212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{Hydroxy[(2-oxothiolan-3-yl)imino]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
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3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
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3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
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3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
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3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-(((2-Oxotetrahydro-3-thienyl)amino)carbonyl)bicyclo(2.2.1)hept-5-ene-2-carboxylic acid

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